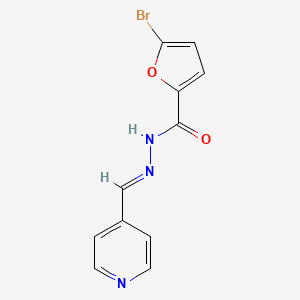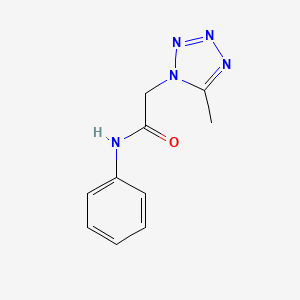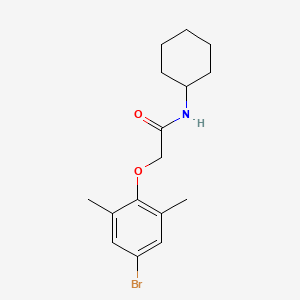![molecular formula C19H32N6O B5526528 2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)
2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C19H32N6O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.26375967 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Exploration
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, obtained through condensation reactions involving various amines, were found to exhibit significant pharmacological activities. For instance, the anti-inflammatory activity of some derivatives was comparable to standard drugs, highlighting their potential as therapeutic agents (Sondhi et al., 2007). Moreover, the synthesis of bispyrimidine derivatives further expands the scope of pyrimidine chemistry in drug discovery.
Antiproliferative and Antimicrobial Activities
Research has also focused on the antiproliferative activity of pyrimidine derivatives against human cancer cell lines. Compounds featuring the pyrimidine structure have shown promising results in inhibiting the growth of various cancer cell types, which could pave the way for new cancer therapies (Mallesha et al., 2012). Additionally, pyrimidine derivatives have been synthesized for antimicrobial evaluation, exhibiting variable inhibitory effects against tested microorganisms, thus indicating their potential as biocidal agents (El‐mahdy & Abdel-Rahman, 2011).
Neurological and Cognitive Enhancements
Interestingly, certain pyrimidine derivatives have been explored for their neuroprotective properties. The sodium channel antagonist, BW619C89, demonstrated long-lasting cerebroprotective effects with advantageous functional consequences in a rodent model of stroke. This compound was shown to reduce neurological deficits, cognitive deficits, and brain damage after middle cerebral artery occlusion, suggesting its potential in treating stroke-related injuries (Smith et al., 1997).
DNA Interactions and Anticancer Drug Amplifiers
The interaction of pyrimidine derivatives with DNA has been investigated to understand their role as anticancer drug amplifiers. Certain derivatives exhibit strong intercalation complexes with DNA, enhancing the anticancer activity of drugs like bleomycins. This provides insights into the design of novel anticancer therapies that leverage the unique DNA-binding properties of these compounds (Wilson et al., 1990).
Propiedades
IUPAC Name |
3-methyl-1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-15(2)13-19(26)25-11-9-24(10-12-25)18-14-17(20-16(3)21-18)23-7-5-22(4)6-8-23/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKOFVFCRINQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)
![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)
![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)
![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)


![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

